3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile
Description
3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile is a heterocyclic compound featuring a pyridazine core substituted with a cyanomethylthio group at position 3 and phenyl groups at positions 5 and 4. The nitrile (CN) group at position 4 enhances its reactivity, making it a candidate for applications in medicinal chemistry and materials science.
Properties
CAS No. |
183868-01-1 |
|---|---|
Molecular Formula |
C19H12N4S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(cyanomethylsulfanyl)-5,6-diphenylpyridazine-4-carbonitrile |
InChI |
InChI=1S/C19H12N4S/c20-11-12-24-19-16(13-21)17(14-7-3-1-4-8-14)18(22-23-19)15-9-5-2-6-10-15/h1-10H,12H2 |
InChI Key |
BEFJTCGGYIDPJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN=C2C3=CC=CC=C3)SCC#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile typically involves the reaction of appropriate pyridazine derivatives with cyanomethylthio reagents under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes continuous flow reactors and automated systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, sodium hydride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit notable antimicrobial properties. For instance, the synthesis of various pyridazine derivatives, including those similar to 3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile, has demonstrated efficacy against a range of bacterial strains. These compounds undergo modifications that enhance their activity against resistant strains, making them potential candidates for new antibiotic therapies .
Antioxidant Properties
Research has shown that certain pyridazine derivatives possess strong antioxidant activities. The ability to scavenge free radicals is crucial in the prevention of oxidative stress-related diseases. Compounds similar to this compound have been evaluated for their capacity to inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anticancer Potential
The anticancer properties of pyridazine derivatives are being actively researched. Compounds like this compound have shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that these compounds may induce apoptosis in various cancer cell lines, thus highlighting their potential as therapeutic agents in cancer treatment .
Pesticidal Activity
The compound's structural features make it suitable for development as a pesticide. Research has indicated that pyridazine derivatives can act as effective insecticides and fungicides, targeting specific pests while minimizing harm to beneficial organisms. The application of such compounds in agriculture could lead to more sustainable pest management strategies .
Organic Electronics
The unique electronic properties of pyridazine derivatives enable their use in organic electronic devices. Studies have explored the incorporation of compounds like this compound into organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport makes them valuable in enhancing device efficiency .
Case Studies
Mechanism of Action
The mechanism of action of 3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s uniqueness lies in its cyanomethylthio (-SCH2CN) substituent, which differs from other functional groups in related pyridazine or pyridine derivatives. Below is a comparative analysis with key analogs:
Key Observations
Substituent Reactivity: The cyanomethylthio group in the target compound introduces both sulfur and nitrile functionalities, enhancing electrophilicity compared to selenium-containing analogs (e.g., 3-(3-hydroxypropyl selenyl)-5,6-diphenylpyridazine-4-carbonitrile). Selenium analogs exhibit antioxidant properties due to selenium’s redox activity, whereas sulfur analogs may prioritize nucleophilic substitution pathways . The benzylidene group in compound 11b () confers planar rigidity, differing from the flexible cyanomethylthio chain in the target compound. This structural variance impacts melting points (11b: 213–215°C vs. selenium analogs: >250°C) .
Heterocyclic Core Influence: Pyridazine derivatives (e.g., target compound) exhibit distinct electronic properties compared to pyridine-based analogs ().
Synthetic Yields and Conditions: The target compound’s synthesis likely parallels methods for selenium analogs, which achieve ~57–68% yields using ethanol or acetic acid as solvents . In contrast, thiazolo-pyrimidine derivatives (e.g., 11b) require chloroacetic acid and aromatic aldehydes for cyclization .
Research Findings and Data Tables
Physical and Spectral Data Comparison
Biological Activity
The compound 3-((Cyanomethyl)thio)-5,6-diphenylpyridazine-4-carbonitrile is a member of the pyridazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of pyridazine derivatives with cyanomethyl thio groups. The structural formula can be represented as follows:
This compound features a pyridazine ring substituted with cyanomethyl and thio groups, contributing to its unique chemical properties and biological activities.
Biological Activity Overview
Research indicates that compounds within the pyridazine class exhibit a variety of biological activities, including antioxidant , antimicrobial , and anticancer properties. The specific biological activities of this compound are summarized in the following sections.
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Studies on related pyridazine derivatives have demonstrated significant antioxidant properties. For example:
- Research Findings : A study evaluated the antioxidant potential of several pyridazine derivatives using DPPH and ABTS assays. Compounds exhibited varying degrees of radical scavenging activity, suggesting that modifications in the structure can enhance antioxidant efficacy .
Antimicrobial Activity
The antimicrobial properties of pyridazine derivatives have been extensively studied. The compound this compound is hypothesized to possess similar activities:
- Case Study : A study investigated the antimicrobial effects of various pyridazine derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth .
Anticancer Activity
The anticancer potential of pyridazine derivatives has also been explored. Research suggests that these compounds may induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : Pyridazine derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies indicate that they may target pathways associated with cell cycle regulation and apoptosis .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
